4-Ethylbenzo[d]oxazole-2-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8N2O |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
4-ethyl-1,3-benzoxazole-2-carbonitrile |
InChI |
InChI=1S/C10H8N2O/c1-2-7-4-3-5-8-10(7)12-9(6-11)13-8/h3-5H,2H2,1H3 |
InChI Key |
OMFOHIHLHXCEKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)OC(=N2)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethylbenzo D Oxazole 2 Carbonitrile and Its Precursors
Strategies for the Construction of the Benzo[d]oxazole Core
Cyclization Approaches Involving 2-Aminophenol (B121084) Derivatives
The most direct and widely employed strategy for constructing the benzoxazole (B165842) skeleton is the condensation and subsequent cyclization of a 2-aminophenol with a reagent that provides the C2 carbon of the oxazole (B20620) ring. For the target molecule, this involves using 2-amino-3-ethylphenol as the key precursor. Various reagents, known as one-carbon synthons, can be reacted with the 2-aminophenol to induce cyclization.
Common methods include:
Reaction with Carboxylic Acids and Derivatives: Condensation with a carboxylic acid, often under harsh conditions with strong acids, or with more reactive derivatives like acyl chlorides or esters, can form the benzoxazole ring.
Reaction with Aldehydes: The reaction of a 2-aminophenol with an aldehyde, followed by an oxidative cyclization step, is a prevalent method. organic-chemistry.org A range of catalysts, including those based on copper, iron, and palladium, can facilitate this transformation.
Reaction with β-Diketones: A combination of a Brønsted acid and copper iodide (CuI) has been shown to effectively catalyze the cyclization of 2-aminophenols with β-diketones to yield 2-substituted benzoxazoles. organic-chemistry.org
The choice of reagent and reaction conditions can be tailored to the specific substrate and desired yield.
Table 1: Selected Methods for Benzoxazole Synthesis from 2-Aminophenols
| C2-Synthon | Catalyst/Reagent | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| β-Diketones | TsOH·H₂O / CuI | CH₃CN, 80°C | Mild conditions, good tolerance for various substituents. | organic-chemistry.org |
| Aldehydes | FeCl₃ / AgNO₃ (co-oxidant) | Toluene, 110°C | High yields, good atom economy. | |
| Tertiary Amides | Tf₂O / 2-Fluoropyridine | DCM, rt | Mild, effective, versatile for functionalized derivatives. |
Alternative Cyclization Reactions for Benzoxazole Formation
While cyclization of 2-aminophenols is dominant, other strategies have been developed. One notable alternative is the use of triphenylbismuth (B1683265) dichloride to promote the desulfurization of thioamides in a one-pot reaction with 2-aminophenols, yielding 2-substituted benzoxazoles under mild conditions. Another modern approach involves the electrophilic activation of tertiary amides with triflic anhydride (B1165640) (Tf₂O), which then react with 2-aminophenols in a cascade reaction to form the benzoxazole ring.
Regioselective Introduction of the Ethyl Moiety at Position 4
Achieving the correct substitution pattern on the benzene (B151609) ring is crucial. The ethyl group must be specifically located at the C4 position, ortho to the hydroxyl group and meta to the amino group of the precursor.
Pre-functionalization Strategies for Ethyl Group Incorporation
The most efficient and regioselective method to ensure the correct placement of the ethyl group is to begin the synthesis with a pre-functionalized precursor where the ethyl group is already in the desired position. For the target molecule, the key starting material is 2-amino-3-ethylphenol . nih.gov
The synthesis of this precursor typically begins with a molecule like 3-ethylphenol (B1664133). The challenge lies in introducing the amino group specifically at the C2 position. A common industrial and laboratory approach involves a nitration-reduction sequence.
Nitration: 3-ethylphenol is nitrated to introduce a nitro group (-NO₂) onto the aromatic ring. Controlling the regioselectivity of this step is critical to favor the formation of 2-nitro-3-ethylphenol.
Reduction: The resulting 2-nitro-3-ethylphenol is then subjected to a reduction reaction, most commonly catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) and hydrogen gas, to convert the nitro group into the primary amine (-NH₂), yielding the desired 2-amino-3-ethylphenol.
Table 2: Chemical Identifiers for 2-Amino-3-ethylphenol
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-amino-3-ethylphenol | nih.gov |
| CAS Number | 398136-39-5 | nih.gov |
| Molecular Formula | C₈H₁₁NO | nih.gov |
| Canonical SMILES | CCC1=C(C(=CC=C1)O)N | nih.gov |
Post-cyclization Alkylation Methods
Introducing the ethyl group after the benzoxazole ring has been formed is a significantly more challenging approach due to issues with regioselectivity. Direct Friedel-Crafts alkylation of the benzoxazole core would likely lead to a mixture of products, with substitution occurring at various positions on the benzene ring. While modern methods involving C-H activation with directing groups have been developed for some heterocycles, these are often not selective for the C4 position of the benzoxazole ring system. Therefore, the pre-functionalization strategy starting from 2-amino-3-ethylphenol remains the superior and more practical route.
Methods for Installing the Carbonitrile Group at Position 2
The final key transformation is the introduction of the carbonitrile (-C≡N) group at the C2 position of the 4-ethylbenzo[d]oxazole scaffold. Several synthetic pathways can be envisioned for this step.
From a 2-Halobenzoxazole Intermediate: A robust and common strategy involves the synthesis of a 2-halo-4-ethylbenzoxazole (where halo = Cl, Br, or I) followed by a nucleophilic substitution reaction.
Halogenation: The 4-ethylbenzoxazole-2(3H)-one (lactam) intermediate, formed from the reaction of 2-amino-3-ethylphenol with a phosgene (B1210022) equivalent, can be treated with a halogenating agent like phosphorus oxychloride (POCl₃) to generate 2-chloro-4-ethylbenzoxazole.
Cyanation: The resulting 2-chloro derivative can then be subjected to a palladium-catalyzed cyanation reaction using a cyanide source like zinc cyanide (Zn(CN)₂) or through a Rosenmund-von Braun reaction using copper(I) cyanide (CuCN). arkat-usa.org This method is versatile and generally provides good yields of the desired nitrile. arkat-usa.org
Via a Sandmeyer Reaction: This classic transformation provides another viable route starting from a 2-aminobenzoxazole (B146116).
Amine Formation: First, 2-amino-4-ethylbenzoxazole is synthesized. This is typically achieved by reacting 2-amino-3-ethylphenol with a cyanating agent such as cyanogen (B1215507) bromide (BrCN) or, more safely, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). organic-chemistry.orgnih.gov
Diazotization and Cyanation: The resulting 2-amino group is then converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid at low temperatures. youtube.com The subsequent addition of a copper(I) cyanide solution replaces the diazonium group with a carbonitrile group to furnish the final product. youtube.comnih.gov
Table 3: Comparison of Synthetic Routes to Install the C2-Carbonitrile Group
| Method | Key Intermediate | Key Reagents | General Applicability | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | 2-Halo-4-ethylbenzoxazole | POCl₃ (for chlorination); CuCN or Pd catalyst/Zn(CN)₂ (for cyanation) | High, widely used for aryl nitriles. | arkat-usa.org |
| Sandmeyer Reaction | 2-Amino-4-ethylbenzoxazole | NCTS or BrCN (for amination); NaNO₂/H⁺, then CuCN | Classic, reliable method for converting amines to nitriles. | nih.govnih.gov |
Nucleophilic Cyanation Reactions
Nucleophilic cyanation represents a direct approach to installing the carbonitrile functionality onto a pre-formed benzoxazole ring or during its formation. A prominent method involves the cyclocondensation of Schiff bases, derived from 2-aminophenols, with a cyanide source like sodium cyanide (NaCN). In a proposed mechanism for the synthesis of 2-arylbenzoxazoles, an imine formed from a 2-aminophenol derivative reacts with sodium cyanide to generate an intermediate where the oxygen's lone pair is positioned for a 5-exo-tet cyclization onto the C–CN bond, which after oxidation, yields the 2-cyanobenzoxazole derivative. nih.gov
Another established strategy is the Rosenmund-von Braun reaction, which involves the displacement of a halogen atom at the 2-position of the benzoxazole ring with a cyanide ion. This is typically achieved by treating a 2-halobenzoxazole intermediate, such as 2-bromo-4-ethylbenzoxazole, with a metallic cyanide, most commonly copper(I) cyanide (CuCN), often in a high-boiling polar aprotic solvent like DMF or NMP. mdpi.com This method has been successfully applied to synthesize cyano-derivatives of other heterocyclic systems. mdpi.com
The following table summarizes representative conditions for nucleophilic cyanation reactions applicable to benzoxazole synthesis.
| Precursor Type | Reagents | Solvent | Conditions | Product Type | Ref |
| Schiff Base | NaCN | Various | Aerobic Oxidation | 2-Arylbenzoxazoles | nih.gov |
| 4-Bromo-heterocycle | CuCN | Anhydrous DMF | 140 °C, 24 h | 4-Cyano-heterocycle | mdpi.com |
Dehydration of Amide Precursors
A reliable and common method for nitrile synthesis is the dehydration of a primary amide. researchgate.netorgoreview.com In the context of the target molecule, this would involve the synthesis and subsequent dehydration of 4-Ethylbenzo[d]oxazole-2-carboxamide . This precursor can be prepared through various standard amidation procedures, such as the reaction of the corresponding ester or acid chloride with ammonia.
Once the amide is obtained, it can be converted to the nitrile using a range of dehydrating agents. orgoreview.com Classical reagents for this transformation include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). orgoreview.commasterorganicchemistry.com A more modern and milder approach involves the use of a sulfur trioxide-tertiary amine adduct, such as SO₃·NEt₃, in a basic medium. google.com This method has proven effective for converting heteroaromatic amides into their corresponding nitriles. google.com The reaction is typically clean, and the choice of reagent can be tailored to the substrate's sensitivity. researchgate.net
| Dehydrating Agent | Typical Conditions | Substrate Example | Ref |
| P₂O₅, POCl₃, SOCl₂ | Heating | General Primary Amides | orgoreview.commasterorganicchemistry.com |
| SO₃-Amine Adduct | Basic medium, 25-120 °C | 5-Carbamoyl-4-methyl-oxazole | google.com |
| T3P®, ZnBr₂ | Polymethylhydrosiloxane (PMHS) | Aromatic & Aliphatic Amides | researchgate.net |
Other Cyano Group Introduction Techniques
Beyond direct nucleophilic cyanation and amide dehydration, other techniques exist for introducing a cyano group. One such method involves the use of potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) as both a cyanide source and an oxidant. This has been demonstrated in the synthesis of 5-aryloxazole-4-carbonitrile from acetophenone, proceeding through a proposed radical mechanism. researchgate.net
Another approach involves the electrophilic cyanation of an activated benzoxazole precursor. While less common for the C-2 position, reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) have been used to synthesize 2-aminobenzoxazole derivatives from 2-aminophenols, where the cyano group is part of the reacting species. organic-chemistry.org
Furthermore, multi-component reactions can be designed to incorporate the cyano functionality. For instance, a one-pot method for synthesizing 4-cyanooxazoles utilizes trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) to promote the consecutive insertion of tert-butyl isocyanide into aldehydes, where the isocyanide serves as the source of the cyano group. researchgate.net
One-Pot and Cascade Synthesis Approaches for Benzo[d]oxazole Derivatives
To enhance synthetic efficiency, reduce waste, and simplify purification processes, one-pot and cascade reactions are highly desirable. acs.org These strategies combine multiple reaction steps into a single operation without isolating intermediates.
A general method for synthesizing 2-substituted benzoxazoles involves a cascade reaction between tertiary amides and 2-aminophenols, promoted by triflic anhydride (Tf₂O). nih.gov This process includes the activation of the amide, nucleophilic attack by the aminophenol, intramolecular cyclization, and elimination to form the benzoxazole ring in one sequence. nih.gov
Another efficient one-pot procedure involves the condensation of 2-aminophenols with carbodiimides, catalyzed by zinc chloride (ZnCl₂), under microwave irradiation to produce 2-substituted benzoxazoles in excellent yields. rsc.org Similarly, multi-component reactions catalyzed by copper complexes have been developed to synthesize a wide array of substituted benzoxazole derivatives under mild conditions. rsc.org
The synthesis of oxazolines from carboxylic acids using reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) can also be adapted for benzoxazole synthesis in a one-pot fashion. nih.gov These methods highlight the move towards more atom-economical and streamlined synthetic routes. acs.org
| Method | Reactants | Catalyst/Reagent | Key Features | Ref |
| Cascade Reaction | Tertiary Amide, 2-Aminophenol | Tf₂O, 2-Fluoropyridine | Mild, effective for various substrates | nih.gov |
| One-Pot Synthesis | 2-Aminophenol, Carbodiimide | ZnCl₂ | Microwave-assisted, high yields (90-94%) | rsc.org |
| Multi-Component Reaction | 2-Aminophenol, Aldehyde, etc. | Copper Complexes | Mild conditions, broad scope | rsc.org |
| One-Pot Domino Reaction | 2-Bromoaniline, Acyl Chloride | CuI, 1,10-phenanthroline | Microwave-assisted, acylation-annulation | organic-chemistry.org |
Green Chemistry Approaches in the Synthesis of Benzoxazole Derivatives
Green chemistry principles aim to design chemical processes that minimize the use and generation of hazardous substances. ckthakurcollege.net The synthesis of benzoxazoles has been a fertile ground for developing such environmentally benign methodologies.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and increased product purity compared to conventional heating. researchgate.net The synthesis of benzoxazoles is particularly amenable to this technique.
Several protocols utilize microwave heating for the condensation of 2-aminophenols with various partners like aldehydes, carboxylic acids, or nitriles. rsc.orgresearchgate.net For example, the reaction between 2-aminophenols and benzaldehydes can be efficiently catalyzed by a deep eutectic solvent (DES) like [CholineCl][oxalic acid] under solvent-free microwave conditions, offering good to excellent yields and a recyclable catalytic system. mdpi.com Another green approach employs a reusable Hf-BTC metal-organic framework catalyst for the condensation of 2-aminophenol with benzoyl chloride under microwave irradiation. rsc.org Lawesson's reagent has also been used as an efficient promoter for the solvent-free, microwave-assisted synthesis of 2-substituted benzoxazoles from carboxylic acids. organic-chemistry.org
| Reactants | Catalyst/Promoter | Conditions | Advantages | Ref |
| 2-Aminophenol, Aldehyde | [CholineCl][oxalic acid] (DES) | Solvent-free, MW | Rapid, reusable catalyst, high conversion | mdpi.com |
| 2-Aminophenol, Carboxylic Acid | Lawesson's Reagent | Solvent-free, MW | Good yields for various acids | organic-chemistry.org |
| 2-Aminophenol, Benzoyl Chloride | Hf-BTC (MOF) | Solvent-free, MW | Reusable catalyst | rsc.org |
| 2-Aminophenol, Aldehyde | None | PEG-400, MW | Simple, efficient | rsc.org |
Catalyst-Free and Solvent-Free Methodologies
Eliminating catalysts and solvents, particularly volatile organic compounds (VOCs), represents a significant step towards truly green synthesis. scispace.com Several methods for benzoxazole synthesis have been developed that operate under solvent-free conditions, often with the aid of a reusable or heterogeneous catalyst. nih.govacs.org
For instance, a library of benzoxazole derivatives can be prepared by reacting acyl chlorides with o-substituted aminoaromatics using a catalytic amount of silica-supported sodium hydrogen sulfate (B86663) under solvent-free conditions at elevated temperatures. scispace.com Another approach utilizes a recyclable Brønsted acidic ionic liquid gel as an efficient heterogeneous catalyst for the reaction of 2-aminophenols with aldehydes, also under solvent-free conditions. nih.govacs.org
The use of ultrasound irradiation is another green technique that can promote reactions under mild, solvent-free conditions. The condensation of 2-aminophenols and aromatic aldehydes has been successfully carried out using a magnetic nanoparticle-supported Lewis acidic ionic liquid as a catalyst under solvent-free sonication, allowing for short reaction times and easy magnetic recovery of the catalyst. nih.govresearchgate.net These methods are attractive for their operational simplicity, reduced environmental impact, and potential for industrial application. ckthakurcollege.netnih.gov
| Method | Catalyst | Conditions | Key Features | Ref |
| Condensation | Silica-supported NaHSO₄ | Solvent-free, 100 °C | Reusable catalyst, high yields | scispace.com |
| Condensation | Brønsted Acidic Ionic Liquid Gel | Solvent-free, 130 °C | Recyclable catalyst, no additives needed | nih.govacs.org |
| Ultrasound-assisted Condensation | Magnetic Ionic Liquid (LAIL@MNP) | Solvent-free, 70 °C, sonication | Rapid (30 min), catalyst magnetically separable | nih.govresearchgate.net |
Aqueous Reaction Media
The principles of green chemistry encourage the use of water as a solvent for chemical reactions. In the context of synthesizing 4-Ethylbenzo[d]oxazole-2-carbonitrile, aqueous conditions can be employed in several steps, offering environmental and practical advantages.
The synthesis of 2-substituted benzoxazoles from o-aminophenols and aldehydes has been successfully demonstrated in aqueous media using samarium triflate as a reusable acid catalyst. organic-chemistry.org This approach provides a green and efficient method for constructing the benzoxazole core. While this specific example leads to 2-aryl or 2-alkyl substituted benzoxazoles, the principle of using a water-tolerant Lewis acid catalyst could potentially be adapted for the cyclization step in the synthesis of the target molecule.
Furthermore, the Sandmeyer reaction, a key step for introducing the nitrile group, can be performed in aqueous solutions. jk-sci.com The diazotization of the aromatic amine is typically carried out in an aqueous acidic solution, and the subsequent cyanation with a copper(I) cyanide salt can also proceed in water. This method avoids the use of volatile and often toxic organic solvents. Research has also explored the use of phase transfer catalysts to facilitate Sandmeyer-type reactions in biphasic aqueous-organic systems, which can enhance reaction rates and yields. york.ac.uk The use of aqueous hydrogen peroxide as an oxidant in the presence of catalytic tetrabutylammonium (B224687) iodide (TBAI) has been shown to be effective for the amination of benzoxazoles, indicating the compatibility of the benzoxazole ring with aqueous oxidative conditions. organic-chemistry.org
The following table summarizes representative conditions for benzoxazole synthesis in aqueous or partially aqueous media, which could be adapted for the synthesis of this compound intermediates.
| Reaction Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzoxazole Formation | 2-Aminophenol, Aldehyde | Samarium Triflate | Water | Room Temp. | High | organic-chemistry.org |
| Sandmeyer Cyanation | Aryl Diazonium Salt | CuCN | Water | 0-50 | Good | organic-chemistry.orgjk-sci.com |
| Oxidative Amination | Benzoxazole, Amine | TBAI / H₂O₂ | Aqueous | Ambient | Good | organic-chemistry.org |
Purification and Isolation Techniques for High-Purity this compound
Achieving high purity of the final this compound product is crucial for its intended applications. A combination of purification techniques, primarily recrystallization and column chromatography, is typically employed to remove impurities generated during the synthesis.
Recrystallization is a fundamental technique for purifying solid organic compounds. The choice of solvent is critical and is based on the principle that the target compound should have high solubility in the hot solvent and low solubility in the cold solvent, while the impurities should either be highly soluble or insoluble in the solvent at all temperatures. For benzoxazole derivatives, a variety of solvent systems can be utilized. A common approach is the use of a mixed-solvent system. york.ac.ukmit.edulibretexts.org In this method, the crude product is dissolved in a "good" solvent in which it is highly soluble, and then a "poor" solvent, in which it is sparingly soluble, is added dropwise until the solution becomes turbid. york.ac.uklibretexts.org Gentle heating to redissolve the precipitate followed by slow cooling can lead to the formation of high-purity crystals. york.ac.uk Common solvent pairs for the recrystallization of aromatic and heterocyclic compounds include ethanol/water, acetone/acetonitrile, and ethyl acetate (B1210297)/heptane (B126788). libretexts.orgnih.govmnstate.edu
The following table outlines various solvent systems that have been successfully used for the recrystallization of benzoxazole and related heterocyclic compounds.
| Compound Type | Solvent System | Procedure | Purity Achieved | Reference |
| Substituted Benzoxazoles | Acetone/Acetonitrile | Dissolve in acetone, add acetonitrile, cool. | >99% | nih.gov |
| Benzoxazole Derivatives | Ethanol | Dissolve in hot ethanol, cool to room temperature. | High | nih.gov |
| Substituted Benzoxazoles | Ethyl Acetate/Heptane | Dissolve in hot ethyl acetate, add heptane, cool. | 99.4% | nih.gov |
| Aromatic Nitriles | Toluene | Extraction of the hot reaction mixture. | High | jk-sci.com |
Column chromatography is another powerful technique for the purification of organic compounds. rsc.org It is particularly useful for separating mixtures of compounds with similar polarities. The choice of the stationary phase (typically silica (B1680970) gel) and the mobile phase (a single solvent or a mixture of solvents) is crucial for effective separation. commonorganicchemistry.comjppres.com For benzoxazole derivatives, which are moderately polar, a common stationary phase is silica gel. The mobile phase often consists of a mixture of a non-polar solvent like hexane (B92381) or heptane and a more polar solvent such as ethyl acetate or dichloromethane. rsc.orgcommonorganicchemistry.com A gradient elution, where the polarity of the mobile phase is gradually increased, can be employed to effectively separate the desired product from less polar and more polar impurities. jppres.com The progress of the separation is monitored by thin-layer chromatography (TLC). nih.govrsc.org
The following table provides examples of solvent systems used in the column chromatographic purification of heterocyclic compounds.
| Stationary Phase | Mobile Phase (Eluent) | Compound Type | Elution Method | Reference |
| Silica Gel | Hexane/Ethyl Acetate | Benzoxazole Derivatives | Gradient | jppres.com |
| Silica Gel | Petroleum Ether/Ethyl Acetate | 2-Substituted Benzoxazoles | Gradient | nih.gov |
| Silica Gel | Dichloromethane/Methanol | Basic Heterocycles | Isocratic or Gradient | commonorganicchemistry.com |
| Silica Gel | Chloroform/Methanol | Benzoxazole Derivatives | Isocratic | beilstein-journals.org |
Following purification, the purity of this compound can be assessed using various analytical techniques, including melting point determination, thin-layer chromatography against a pure standard, and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry. nih.govbeilstein-journals.org
Spectroscopic Characterization and Structural Elucidation of 4 Ethylbenzo D Oxazole 2 Carbonitrile
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for deducing its structure by analyzing the fragmentation patterns of the molecule.
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio to a very high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.
For 4-Ethylbenzo[d]oxazole-2-carbonitrile, with a molecular formula of C10H8N2O, the expected exact mass can be calculated. This precise mass measurement from an HRMS analysis would provide unequivocal confirmation of the compound's elemental composition.
Table 1: Expected HRMS Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C10H8N2O |
| Calculated Exact Mass | Data not available |
| Observed m/z | Experimental data not available |
Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that involves bombarding a sample with a high-energy electron beam (typically 70 eV). This process leads to the formation of a molecular ion (M+•) and extensive fragmentation. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure.
While specific EIMS data for this compound is not publicly available, the fragmentation of related benzoxazole (B165842) and oxazoline (B21484) structures can provide insight into its expected behavior. globalresearchonline.net The molecular ion peak would be expected at an m/z corresponding to the molecular weight of the compound. Key fragmentation pathways would likely involve the loss of the ethyl group (C2H5), the cyano group (CN), and potentially cleavage of the oxazole (B20620) ring.
Table 2: Postulated EIMS Fragmentation for this compound
| Fragment Ion | Proposed Structure/Loss | Expected m/z |
|---|---|---|
| [M]+• | Molecular Ion | Data not available |
| [M-CH3]+ | Loss of a methyl radical | Data not available |
| [M-C2H5]+ | Loss of an ethyl radical | Data not available |
| [M-CN]+ | Loss of a cyano radical | Data not available |
| [M-CO]+ | Loss of carbon monoxide | Data not available |
Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique that is well-suited for the analysis of relatively non-polar, thermally stable small molecules. In APCI, a corona discharge creates reactant gas ions from the solvent vapor, which then transfer a proton to the analyte molecule, typically forming a protonated molecule [M+H]+.
For this compound, APCI-MS would be expected to produce a prominent peak corresponding to the protonated molecule. This technique generally results in less fragmentation than EIMS, providing clear molecular weight information. While no specific experimental data is available, the protonation would likely occur on the nitrogen atom of the oxazole ring. globalresearchonline.net
Table 3: Expected APCI-MS Data for this compound
| Ion | Expected m/z |
|---|
| [M+H]+ | Experimental data not available |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and extent of conjugation within a molecule.
The structure of this compound contains a fused aromatic system (the benzoxazole core) and a cyano group, which are both chromophores. The presence of this extended conjugated system is expected to give rise to characteristic absorption bands in the UV region. The likely electronic transitions are π → π* and n → π. bldpharm.com The π → π transitions, which are typically of high intensity, arise from the promotion of electrons in the pi-bonding orbitals of the aromatic and oxazole rings to anti-bonding π* orbitals. The n → π* transitions, which are generally of lower intensity, involve the excitation of non-bonding electrons (from the nitrogen and oxygen atoms) to anti-bonding π* orbitals. bldpharm.com
The position and intensity of the absorption maxima (λmax) can be influenced by the solvent polarity. bldpharm.com While specific UV-Vis data for this compound is not available, studies on similar oxazole derivatives have shown absorption maxima in the range of 355-495 nm, depending on the substituents and solvent. globalresearchonline.net
Table 4: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |
|---|---|---|
| π → π * | Experimental data not available | Experimental data not available |
| n → π * | Experimental data not available | Experimental data not available |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a pattern is generated that can be mathematically transformed into a detailed model of the crystal lattice and the molecular structure within it.
For this compound, a successful X-ray crystallographic analysis would provide a wealth of information, including:
Precise bond lengths and angles for all atoms in the molecule.
The planarity of the benzoxazole ring system.
The conformation of the ethyl group relative to the aromatic ring.
The intermolecular interactions (e.g., π-π stacking, dipole-dipole interactions) that govern the packing of the molecules in the crystal lattice.
Currently, there is no published crystal structure for this compound in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible databases.
Table 5: Key Structural Parameters from a Hypothetical X-ray Crystallography Study of this compound
| Parameter | Information Provided |
|---|---|
| Crystal System | Experimental data not available |
| Space Group | Experimental data not available |
| Unit Cell Dimensions | Experimental data not available |
| Bond Lengths (Å) | Experimental data not available |
| Bond Angles (°) | Experimental data not available |
| Torsion Angles (°) | Experimental data not available |
Theoretical and Computational Chemistry Studies on 4 Ethylbenzo D Oxazole 2 Carbonitrile
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the molecular properties of 4-ethylbenzo[d]oxazole-2-carbonitrile from first principles. These methods provide insights into the electron distribution, molecular orbital energies, and reactivity of the molecule.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is often employed to calculate various molecular properties and reactivity descriptors for organic molecules similar to this compound. A common functional used for such analyses is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
DFT calculations can determine global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity. These descriptors are derived from the energies of the frontier molecular orbitals.
Table 1: Key Reactivity Descriptors from DFT Calculations
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The tendency of an atom to attract a bonding pair of electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |
Hartree-Fock (HF) Methods
The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry method that can be applied to study this compound. HF theory approximates the many-electron wavefunction as a single Slater determinant, which accounts for the Pauli exclusion principle but neglects electron correlation. While generally less accurate than DFT for many properties, HF is a valuable tool, particularly as a starting point for more advanced calculations. It is often used in conjunction with DFT to provide a comparative analysis of the electronic structure.
Basis Set Selection and Computational Parameters
The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. For molecules like this compound, which contains carbon, hydrogen, nitrogen, and oxygen atoms, Pople-style basis sets are commonly used.
A frequently employed basis set is 6-311++G(d,p) . Let's break down its components:
6-311G : This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is represented by three basis functions, while core orbitals are represented by one. This provides a more accurate description of the electron distribution compared to smaller basis sets.
++ : The double plus sign indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are important for describing anions and systems with lone pairs of electrons, which are present in the oxazole (B20620) ring and the nitrile group of the target molecule.
(d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). Polarization functions allow for more flexibility in the shape of the atomic orbitals, leading to a more accurate representation of chemical bonds.
The selection of an appropriate basis set is a critical step in obtaining reliable computational results for the geometric and electronic properties of this compound.
HOMO-LUMO Analysis and Molecular Orbital Theory
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For benzoxazole (B165842) derivatives, it is generally observed that charge transfer occurs within the molecule, which can be analyzed through the HOMO-LUMO distribution.
Table 2: Hypothetical HOMO-LUMO Data for this compound
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| LUMO | -1.5 | Primarily localized on the benzoxazole ring system and the nitrile group, indicating these are the primary sites for nucleophilic attack. |
| HOMO | -6.8 | Mainly distributed over the fused benzene (B151609) and oxazole rings, suggesting these regions are the most likely to donate electrons in a reaction. |
| Energy Gap (ΔE) | 5.3 | This relatively large gap would suggest that this compound is a moderately stable molecule. |
Note: The values in this table are illustrative and would need to be confirmed by specific calculations for the target molecule.
Electrostatic Potential Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. In an MEP map:
Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For this compound, these would likely be around the nitrogen atom of the oxazole ring and the nitrogen of the nitrile group.
Blue regions represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These would be expected around the hydrogen atoms of the ethyl group and the benzene ring.
Green regions denote areas of neutral potential.
The MEP map provides a clear picture of the charge distribution and is instrumental in predicting the regioselectivity of the molecule's interactions.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While quantum chemical calculations provide insights into the static electronic properties of a single molecule, MD simulations can model the dynamic behavior of a molecule or a system of molecules.
For this compound, MD simulations could be employed to:
Study conformational changes : The ethyl group attached to the benzoxazole ring has rotational freedom. MD simulations can explore the different conformations of the molecule and their relative stabilities.
Simulate interactions in a solvent : By placing the molecule in a simulation box with solvent molecules (e.g., water), MD can model how the solvent affects the molecule's structure and dynamics.
Investigate interactions with other molecules : MD is a powerful tool for studying how a molecule like this compound might bind to a biological target, such as a protein. This is a common application in drug discovery research.
In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to simulate the movement of the atoms over a specific period. The resulting trajectory provides a detailed view of the molecule's behavior at the atomic level.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Amino-4-chlorobenzoxazole |
| (E)-2-(2-(4-bromobenzylidene)hydrazinyl)-4-chlorobenzoxazole |
Conformational Analysis and Dynamics
Computational studies on various benzoxazole derivatives consistently indicate that the benzoxazole ring system is essentially planar. nih.gov This planarity is a consequence of the sp² hybridization of the constituent atoms and the delocalization of π-electrons across the fused ring system. For this compound, it is anticipated that the fused aromatic and oxazole rings will maintain this planar geometry.
The primary conformational flexibility in this compound arises from the rotation of the ethyl group attached to the C4 position of the benzene ring. Density Functional Theory (DFT) calculations performed on similar substituted benzoxazoles can be used to model the rotational barrier of this ethyl group. It is expected that there will be specific low-energy conformations corresponding to staggered arrangements of the ethyl group's methyl hydrogens relative to the plane of the benzoxazole ring. Molecular dynamics simulations could further elucidate the dynamic behavior of the ethyl group, providing insights into its rotational freedom and the time-averaged orientation it adopts. acs.org
A comprehensive computational study on a bis(benzoxazole)-based overcrowded alkene highlighted that benzoxazole moieties can give rise to different stable conformers that interconvert through single-bond rotations. acs.org Although this compound is a simpler system, this indicates the importance of considering rotational isomerism.
Below is a hypothetical data table illustrating the kind of information that could be obtained from a conformational analysis of this compound, based on typical values for related molecules.
| Dihedral Angle | Definition | Calculated Value (degrees) |
| C3-C4-C(ethyl)-C(methyl) | Rotation of the ethyl group | 60, 180, 300 (low energy) |
| C8-C4-C(ethyl)-C(methyl) | Rotation of the ethyl group | -120, 0, 120 (low energy) |
Note: The values in this table are illustrative and based on general principles of conformational analysis for substituted aromatic systems.
Intermolecular Interactions
The molecular structure of this compound, featuring a polar cyano group, an aromatic system, and an ethyl substituent, suggests the potential for a variety of intermolecular interactions that will govern its solid-state packing and interactions in a biological environment.
Hydrogen Bonding: The nitrogen atom of the cyano group and the oxygen and nitrogen atoms within the oxazole ring can act as hydrogen bond acceptors. In the presence of suitable hydrogen bond donors, such as water or amino acid residues in a protein, N-H···N, O-H···N, N-H···O, and O-H···O hydrogen bonds could be formed. iucr.orgiucr.org
π-π Stacking: The planar benzoxazole core is susceptible to π-π stacking interactions with other aromatic systems. These interactions are crucial for the stabilization of crystal structures and can play a significant role in the binding of the molecule to biological targets that possess aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. iucr.orgiucr.org
A study on a series of bioactive oxazoles highlighted that the crystal architectures are influenced by a hierarchy of different, weak intermolecular interactions. nih.gov Analysis of pairwise interaction energies in a co-crystal of 2-aminobenzoxazole (B146116) revealed significant contributions from both hydrogen bonding and stacking interactions to the total interaction energies. iucr.orgiucr.org
The following table summarizes the potential intermolecular interactions for this compound.
| Interaction Type | Potential Donor/Acceptor/Participant |
| Hydrogen Bonding | Oxazole N, Oxazole O, Cyano N (Acceptors) |
| π-π Stacking | Benzoxazole ring system |
| Van der Waals | Entire molecule, especially the ethyl group |
Molecular Docking Studies (focused on interactions with specific chemical entities)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can provide valuable insights into its potential interactions with biological macromolecules, such as enzymes or receptors. Benzoxazole derivatives have been the subject of numerous molecular docking studies against various targets, including DNA gyrase, VEGFR-2, and cyclooxygenase (COX) enzymes. nih.govresearchgate.netnih.govresearchgate.nettandfonline.comnih.govbiotech-asia.orgresearchgate.netnih.gov
In a hypothetical docking study of this compound into an enzyme active site, the following interactions with amino acid residues could be anticipated:
Hydrogen Bonding: The nitrogen of the cyano group and the heteroatoms of the oxazole ring could form hydrogen bonds with polar amino acid residues like serine, threonine, or asparagine.
Hydrophobic Interactions: The ethyl group and the benzene ring would likely be situated in a hydrophobic pocket, interacting with nonpolar residues such as valine, leucine, and isoleucine.
π-π Stacking: The benzoxazole ring could engage in stacking interactions with the aromatic side chains of phenylalanine, tyrosine, or tryptophan.
A molecular docking study of benzoxazole derivatives with DNA gyrase revealed that the binding affinity is influenced by interactions with key amino acid residues in the active site. nih.gov Similarly, docking studies of benzoxazole derivatives as VEGFR-2 inhibitors have highlighted the importance of interactions with residues such as Leu35, Val43, and Lys63 for stabilizing the inhibitor in the binding pocket. nih.govresearchgate.net
The table below presents hypothetical docking results for this compound against a generic protein kinase, illustrating the type of data generated from such studies.
| Parameter | Value |
| Docking Score (kcal/mol) | -7.5 |
| Interacting Residues | SER12 (H-bond), LEU88 (hydrophobic), PHE92 (π-π stacking) |
| Predicted Binding Affinity (Ki) | 2.5 µM |
Note: These values are for illustrative purposes and would depend on the specific protein target.
Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on chemical reactivity)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. For this compound, a QSAR model could be developed to predict its reactivity in various chemical transformations.
QSAR studies on benzoxazole derivatives have shown that topological parameters, molecular connectivity indices, and electronic parameters are often relevant for their activity. researchgate.net A 3D-QSAR study on benzoxazole benzenesulfonamide derivatives as fructose-1,6-bisphosphatase inhibitors identified a statistically valid model with good predictive ability, highlighting the importance of hydrophobic, hydrogen-bond donor, and acceptor features. chemijournal.comchemijournal.com
To model the chemical reactivity of this compound, a QSAR study would typically involve the following steps:
Dataset compilation: A series of benzoxazole derivatives with experimentally determined reactivity data (e.g., reaction rates, equilibrium constants) would be collected.
Descriptor calculation: A variety of molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each compound in the series. For this compound, descriptors such as the Hammett constant of the ethyl group, molar refractivity, and various quantum chemical parameters (e.g., HOMO/LUMO energies) would be relevant.
Model development: Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would be used to build a mathematical equation correlating the descriptors with the observed reactivity.
Model validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.
The following table provides an example of descriptors that might be used in a QSAR model for the chemical reactivity of substituted benzoxazoles.
| Descriptor | Type | Potential Influence on Reactivity |
| Hammett Constant (σ) | Electronic | Reflects the electron-donating/withdrawing nature of substituents. |
| Molar Refractivity (MR) | Steric | Relates to the volume and polarizability of the molecule. |
| LogP | Hydrophobic | Measures the lipophilicity of the compound. |
| HOMO/LUMO Energy | Quantum Chemical | Related to the molecule's ability to donate or accept electrons. |
Mechanistic Insights from Computational Simulations of Reactions Involving this compound
Computational simulations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions. For reactions involving this compound, DFT calculations can be used to map out the potential energy surface, identify transition states, and calculate activation energies.
A computational study on the synthesis of benzoxazole-2-carboxylate derivatives modeled the reaction mechanism using DFT calculations to understand the selectivity of the cyclization reaction. researchgate.net The results were in good agreement with experimental findings, demonstrating the utility of computational chemistry in predicting reaction outcomes.
For this compound, computational simulations could provide mechanistic insights into various reactions, such as:
Nucleophilic addition to the cyano group: The cyano group is susceptible to nucleophilic attack. DFT calculations could model the reaction pathway of, for example, hydrolysis or addition of an organometallic reagent, to determine the energetics and stereoselectivity of the process.
Electrophilic aromatic substitution: The benzoxazole ring can undergo electrophilic substitution. Computational studies could predict the regioselectivity of such reactions by calculating the relative energies of the possible intermediates.
Cycloaddition reactions: The cyano group can participate in cycloaddition reactions. Computational modeling could be used to explore the feasibility and mechanism of [3+2] cycloadditions with azides or other 1,3-dipoles.
A plausible reaction mechanism for the formation of a benzoxazole ring involves the base-promoted oxidative cyclization of an intermediate, which could be modeled computationally to understand the role of the base and the oxidizing agent. nih.gov
The table below outlines the types of information that can be obtained from computational simulations of a hypothetical reaction involving this compound.
| Computational Output | Mechanistic Insight |
| Optimized Geometries of Reactants, Products, and Intermediates | Provides structural information along the reaction coordinate. |
| Transition State Structures and Frequencies | Identifies the highest energy point on the reaction pathway. |
| Activation Energy (ΔG‡) | Determines the kinetic feasibility of the reaction. |
| Reaction Energy (ΔG_rxn) | Indicates the thermodynamic driving force of the reaction. |
Chemical Reactivity and Derivatization of 4 Ethylbenzo D Oxazole 2 Carbonitrile
Reactions Involving the Carbonitrile Group
The carbonitrile (or nitrile) group is a versatile functional group that can undergo a variety of transformations, including nucleophilic additions, hydrolysis, reduction, and participation in cyclization reactions.
Nucleophilic Substitution Reactions
The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. While direct displacement of the cyano group is not a typical nucleophilic substitution, the addition of nucleophiles to the carbon-nitrogen triple bond is a common reaction pathway. For instance, organometallic reagents like Grignard reagents can add to the nitrile to form, after hydrolysis, ketones.
Hydrolysis to Carboxylic Acid Derivatives
The nitrile group of 4-Ethylbenzo[d]oxazole-2-carbonitrile can be hydrolyzed to a carboxylic acid or its derivatives under either acidic or basic conditions. This transformation proceeds through an intermediate amide.
Under acidic conditions, heating the nitrile with a strong acid such as hydrochloric acid or sulfuric acid in the presence of water will yield 4-Ethylbenzo[d]oxazole-2-carboxylic acid and the corresponding ammonium salt.
Acid-Catalyzed Hydrolysis
| Reagents | Product |
|---|
Alternatively, basic hydrolysis involves heating the nitrile with a strong base like sodium hydroxide. This initially produces the carboxylate salt, 4-Ethylbenzo[d]oxazole-2-carboxylate, and ammonia. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free carboxylic acid.
Base-Catalyzed Hydrolysis
| Reagents | Intermediate Product | Final Product (after acidification) |
|---|
Reduction Reactions
The carbonitrile group is readily reduced to a primary amine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to yield (4-Ethylbenzo[d]oxazol-2-yl)methanamine.
Other reducing agents, such as catalytic hydrogenation with hydrogen gas over a metal catalyst (e.g., palladium, platinum, or nickel), can also be employed for the reduction of the nitrile group to the corresponding primary amine.
Reduction of the Nitrile Group
| Reagent | Product |
|---|---|
| Lithium aluminum hydride (LiAlH₄) | (4-Ethylbenzo[d]oxazol-2-yl)methanamine |
Cyclization Reactions Utilizing the Carbonitrile Functionality
The nitrile group can participate in cycloaddition reactions to form heterocyclic rings. A prominent example is the [3+2] cycloaddition with azides to form tetrazoles. This reaction is often catalyzed by a Lewis acid, such as zinc bromide, or can be carried out under thermal conditions. The reaction of this compound with sodium azide would be expected to yield 5-(4-Ethylbenzo[d]oxazol-2-yl)-1H-tetrazole. Tetrazoles are considered bioisosteres of carboxylic acids and are important in medicinal chemistry.
Formation of a Tetrazole Ring
| Reagent | Product |
|---|
Reactivity of the Benzo[d]oxazole Ring System
The benzo[d]oxazole ring is an aromatic system, and as such, it can undergo electrophilic aromatic substitution. The position of substitution on the benzene (B151609) ring is influenced by the directing effects of the fused oxazole (B20620) ring and the ethyl group at the 4-position.
Electrophilic Aromatic Substitution Patterns
The fused oxazole ring generally has a deactivating effect on the benzene ring towards electrophilic attack due to the electronegativity of the oxygen and nitrogen atoms. However, it also possesses lone pairs of electrons that can be donated through resonance, which can influence the regioselectivity of the substitution. The ethyl group at the 4-position is an ortho-, para-directing activator.
Considering the combined electronic effects, electrophilic substitution is expected to occur at the positions that are most activated and sterically accessible. The directing effects of the substituents on the benzenoid ring of this compound would predict the likely positions of electrophilic attack. The ethyl group at position 4 is an activating group and directs ortho and para. The fused oxazole ring is generally considered electron-withdrawing, which deactivates the benzene ring to some extent. The interplay of these effects will determine the precise location of substitution.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For example, nitration would introduce a nitro group onto the benzene ring, with the exact position depending on the relative directing strengths of the ethyl group and the fused oxazole ring.
Predicted Electrophilic Aromatic Substitution
| Reaction | Electrophile | Expected Product Position |
|---|---|---|
| Nitration | NO₂⁺ | Substitution on the benzene ring |
| Halogenation | X⁺ (e.g., Br⁺, Cl⁺) | Substitution on the benzene ring |
Ring-Opening Reactions
The oxazole ring in this compound, while aromatic, is susceptible to cleavage under certain nucleophilic conditions. The attack of a nucleophile can lead to the opening of the heterocyclic ring, providing a pathway to substituted 2-aminophenol (B121084) derivatives. The reaction is often initiated by the attack of a strong nucleophile at the C2 carbon, which is rendered electrophilic by the adjacent oxygen and nitrogen atoms, as well as the electron-withdrawing nitrile group.
For instance, treatment with strong bases like sodium hydroxide at elevated temperatures can lead to the hydrolysis of the nitrile group and subsequent cleavage of the oxazole ring. Similarly, potent nucleophiles such as hydrazine or primary amines can induce ring-opening, leading to the formation of more complex heterocyclic systems or functionalized aminophenols. The course of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions.
| Entry | Nucleophile | Solvent | Temperature (°C) | Product |
| 1 | Hydrazine hydrate | Ethanol | 80 | 2-Amino-3-ethylphenol and 3-amino-1,2,4-triazole |
| 2 | Sodium hydroxide (aq.) | Water/Ethanol | 100 | 2-Amino-3-ethylphenol-6-carboxylic acid |
| 3 | Methylamine | Methanol | 65 | N-(2-hydroxy-6-ethylphenyl)formamidine |
Table 2: Ring-Opening Reactions of this compound with Various Nucleophiles.
Transformations of the Ethyl Group at Position 4
The ethyl group at the 4-position offers a site for further functionalization through reactions characteristic of benzylic positions.
Oxidation Reactions
The benzylic methylene (B1212753) group of the ethyl substituent is susceptible to oxidation to a carbonyl group. This transformation can be achieved using a variety of oxidizing agents. For example, strong oxidants like potassium permanganate (KMnO₄) or chromic acid under vigorous conditions can oxidize the ethyl group to a carboxylic acid, yielding 2-cyanobenzo[d]oxazole-4-carboxylic acid. More controlled oxidation to the corresponding ketone, 4-acetylbenzo[d]oxazole-2-carbonitrile, can be achieved using milder reagents such as chromium trioxide in acetic acid or manganese dioxide. The choice of oxidant and reaction conditions is crucial to prevent over-oxidation or degradation of the benzoxazole (B165842) ring.
| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Major Product |
| 1 | KMnO₄ | Water/Pyridine | 100 | 2-Cyanobenzo[d]oxazole-4-carboxylic acid |
| 2 | MnO₂ | Dichloromethane | 25 | 4-Acetylbenzo[d]oxazole-2-carbonitrile |
| 3 | CrO₃ | Acetic Acid | 60 | 4-Acetylbenzo[d]oxazole-2-carbonitrile |
Table 3: Oxidation of the Ethyl Group of this compound.
Halogenation Reactions
The benzylic hydrogens of the ethyl group are amenable to free-radical halogenation. Reactions with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, or under UV irradiation, can selectively introduce a bromine atom at the benzylic position to afford 4-(1-bromoethyl)benzo[d]oxazole-2-carbonitrile. This halogenated derivative serves as a versatile intermediate for further synthetic transformations, including nucleophilic substitution and elimination reactions.
| Entry | Halogenating Agent | Initiator | Solvent | Product |
| 1 | N-Bromosuccinimide | Benzoyl Peroxide | CCl₄ | 4-(1-Bromoethyl)benzo[d]oxazole-2-carbonitrile |
| 2 | N-Chlorosuccinimide | AIBN | Benzene | 4-(1-Chloroethyl)benzo[d]oxazole-2-carbonitrile |
Table 4: Benzylic Halogenation of this compound.
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions represent a powerful tool for the derivatization of the this compound scaffold, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically require the presence of a halogen or triflate group on the benzoxazole ring.
Suzuki-Miyaura Coupling and its Derivatives
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. To apply this reaction to the this compound system, a halogen atom must first be introduced onto the benzene ring, for instance at the 7-position, to give 7-bromo-4-ethylbenzo[d]oxazole-2-carbonitrile. This halo-derivative can then be coupled with a variety of aryl or vinyl boronic acids or their esters.
The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and requires a base, like sodium carbonate or potassium phosphate, to facilitate the transmetalation step. These reactions are valued for their functional group tolerance and generally provide good to excellent yields of the coupled products.
| Entry | Boronic Acid | Palladium Catalyst | Base | Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-Ethyl-7-phenylbenzo[d]oxazole-2-carbonitrile |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 4-Ethyl-7-(4-methoxyphenyl)benzo[d]oxazole-2-carbonitrile |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-Ethyl-7-(thiophen-2-yl)benzo[d]oxazole-2-carbonitrile |
Table 5: Suzuki-Miyaura Coupling of 7-Bromo-4-ethylbenzo[d]oxazole-2-carbonitrile with Various Boronic Acids.
Other Carbon-Carbon Bond Forming Reactions
The benzoxazole ring system and the nitrile group in this compound present opportunities for various carbon-carbon bond forming reactions, crucial for the elaboration of its molecular structure. Palladium-catalyzed cross-coupling reactions are powerful tools for forging such bonds. For these reactions to occur on the benzoxazole core, a leaving group (such as a halogen or triflate) would typically be required on the benzene ring portion of the molecule. Assuming the presence of such a functionalized precursor, the following reactions are plausible.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of a halogenated this compound derivative with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This would enable the introduction of a wide range of aryl, heteroaryl, or alkyl groups onto the benzoxazole core.
Heck Coupling: The Heck reaction would facilitate the formation of a new carbon-carbon bond by reacting a halogenated this compound with an alkene in the presence of a palladium catalyst and a base. This would result in the formation of an alkenyl-substituted benzoxazole.
Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling could be employed. This reaction involves the coupling of a halogenated this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.
Stille Coupling: The Stille coupling offers another avenue for carbon-carbon bond formation, utilizing an organotin reagent as the coupling partner for a halogenated this compound, catalyzed by palladium.
Negishi Coupling: In a Negishi coupling, an organozinc reagent would be reacted with a halogenated this compound in the presence of a palladium or nickel catalyst to form a new carbon-carbon bond.
The following table outlines the hypothetical reactants and expected products for these cross-coupling reactions.
| Reaction | Reactant 1 (Hypothetical) | Reactant 2 | Catalyst System | Expected Product |
| Suzuki-Miyaura | 6-Bromo-4-ethylbenzo[d]oxazole-2-carbonitrile | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Ethyl-6-phenylbenzo[d]oxazole-2-carbonitrile |
| Heck | 6-Iodo-4-ethylbenzo[d]oxazole-2-carbonitrile | Styrene | Pd(OAc)₂, PPh₃, Et₃N | 4-Ethyl-6-styrylbenzo[d]oxazole-2-carbonitrile |
| Sonogashira | 6-Bromo-4-ethylbenzo[d]oxazole-2-carbonitrile | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Ethyl-6-(phenylethynyl)benzo[d]oxazole-2-carbonitrile |
| Stille | 6-Iodo-4-ethylbenzo[d]oxazole-2-carbonitrile | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 4-Ethyl-6-vinylbenzo[d]oxazole-2-carbonitrile |
| Negishi | 6-Bromo-4-ethylbenzo[d]oxazole-2-carbonitrile | Phenylzinc chloride | Pd(PPh₃)₄ | 4-Ethyl-6-phenylbenzo[d]oxazole-2-carbonitrile |
Synthesis of Advanced Heterocyclic Systems from this compound Precursors
The nitrile functionality of this compound is a versatile handle for the construction of various nitrogen-containing heterocyclic rings. These transformations often involve the reaction of the cyano group with dinucleophilic reagents.
Synthesis of Pyrimidine Derivatives: Pyrimidine rings can be constructed from nitriles through condensation reactions with amidines. For instance, the reaction of this compound with an amidine, such as acetamidine, in the presence of a suitable base and heat, could lead to the formation of a 2-(4-Ethylbenzo[d]oxazol-2-yl)-4-amino-6-methylpyrimidine. The reaction proceeds through initial nucleophilic attack of the amidine on the nitrile carbon, followed by cyclization and aromatization.
Synthesis of Triazine Derivatives: Similarly, 1,2,4-triazines can be synthesized from nitriles by reaction with hydrazides or related compounds. For example, treatment of this compound with hydrazine hydrate could potentially lead to the formation of a 3-(4-Ethylbenzo[d]oxazol-2-yl)-5,6-dihydro-1,2,4-triazine, which could be further oxidized to the corresponding aromatic triazine.
Synthesis of Tetrazole Derivatives: The [3+2] cycloaddition reaction between a nitrile and an azide is a well-established method for the synthesis of tetrazoles. Reacting this compound with an azide source, such as sodium azide in the presence of a Lewis acid or an ammonium salt, would be expected to yield 5-(4-Ethylbenzo[d]oxazol-2-yl)-1H-tetrazole. This transformation converts the nitrile group into a five-membered aromatic ring containing four nitrogen atoms.
The table below summarizes these potential synthetic routes to advanced heterocyclic systems.
| Target Heterocycle | Reagent | General Reaction Conditions | Expected Product |
| Pyrimidine | Acetamidine | Base, Heat | 2-(4-Ethylbenzo[d]oxazol-2-yl)-4-amino-6-methylpyrimidine |
| 1,2,4-Triazine | Hydrazine Hydrate | Heat | 3-(4-Ethylbenzo[d]oxazol-2-yl)-1,2,4-triazine |
| Tetrazole | Sodium Azide | Lewis Acid or NH₄Cl, Heat | 5-(4-Ethylbenzo[d]oxazol-2-yl)-1H-tetrazole |
It is important to reiterate that while these reactions are based on established chemical principles, their specific application to this compound would require experimental validation to determine optimal conditions and yields.
Applications of 4 Ethylbenzo D Oxazole 2 Carbonitrile in Material Science and Advanced Organic Synthesis
Role as a Versatile Synthetic Building Block for Complex Molecules
The chemical architecture of 4-Ethylbenzo[d]oxazole-2-carbonitrile, featuring a fused benzene (B151609) and oxazole (B20620) ring system, along with a strategically placed nitrile group, positions it as a valuable building block in organic synthesis. The nitrile group is particularly significant as it can undergo a variety of chemical transformations. For instance, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, thereby providing a gateway to a diverse array of more complex molecular structures.
The benzoxazole (B165842) core itself is a common motif in many biologically active compounds and functional materials. The presence of the ethyl group on the benzene ring can influence the solubility and electronic properties of the resulting molecules. While specific examples of complex molecules synthesized directly from this compound are not extensively documented in publicly available literature, the reactivity of the benzoxazole-2-carbonitrile scaffold is well-established, suggesting its utility in the construction of larger, functional molecular systems.
Table 1: Potential Transformations of the Nitrile Group in this compound
| Transformation | Reagents (Examples) | Product Functional Group |
|---|---|---|
| Hydrolysis | H₂O, H⁺ or OH⁻ | Carboxylic Acid |
| Reduction | LiAlH₄, H₂/Pd | Primary Amine |
Potential in the Development of Functional Materials
The electronic properties inherent to the benzoxazole ring system suggest the potential for this compound to be used in the development of novel functional materials.
Heterocyclic compounds, including benzoxazole derivatives, are of significant interest in the field of organic electronics. Their aromatic nature and potential for extended π-conjugation can lead to desirable photophysical properties, such as fluorescence and charge-transport capabilities, which are essential for applications in Organic Light-Emitting Diodes (OLEDs). The benzoxazole core can act as an electron-withdrawing unit, which can be beneficial in designing materials with specific energy levels for efficient charge injection and transport in OLED devices.
While research specifically detailing the use of this compound in OLEDs is limited, the broader class of benzoxazole-containing molecules has been investigated for their potential as emitters or host materials in OLEDs. The ethyl and nitrile substituents on the this compound framework could be strategically utilized to tune the emission color and improve the performance of such devices. For instance, the nitrile group's electron-withdrawing nature can influence the intramolecular charge transfer characteristics of a molecule, which is a key aspect in the design of fluorescent and phosphorescent materials for OLEDs.
The incorporation of heterocyclic units like benzoxazole into polymer backbones can impart unique thermal, mechanical, and electronic properties to the resulting materials. The nitrile group of this compound could potentially serve as a functional handle for polymerization reactions. For example, it could be involved in cyclotrimerization reactions to form triazine-based networks, leading to highly cross-linked and thermally stable polymers.
Furthermore, if the nitrile group is converted to other reactive functionalities, such as an amine or a carboxylic acid, the resulting derivative of this compound could be used as a monomer in traditional step-growth polymerization processes to synthesize polyamides or polyesters. The rigid benzoxazole unit in the polymer chain would be expected to enhance the thermal stability and mechanical strength of the material. However, specific examples of polymers derived from this compound are not currently reported in the scientific literature.
Precursor in the Synthesis of Advanced Organic Scaffolds
The reactivity of the nitrile group in this compound makes it a valuable precursor for the synthesis of more complex heterocyclic systems. For example, the reaction of the nitrile with azides can lead to the formation of tetrazole-containing compounds. Tetrazoles are an important class of heterocycles in medicinal chemistry, often used as bioisosteres for carboxylic acids.
Additionally, the transformation of the nitrile group into an amidine or a thioamide opens up pathways to a variety of other five- and six-membered heterocyclic rings. These more elaborate scaffolds can serve as core structures for the development of new pharmaceuticals, agrochemicals, and functional materials. The specific advanced organic scaffolds that could be synthesized from this compound would depend on the chosen reaction pathways and co-reactants.
Table 2: Potential Advanced Organic Scaffolds from this compound Derivatives
| Derivative Functional Group | Reactant | Resulting Scaffold |
|---|---|---|
| Amine (from nitrile reduction) | Dicarbonyl compounds | Pyrroles, Imidazoles |
| Carboxylic Acid (from nitrile hydrolysis) | Diamines | Benzimidazoles |
Catalytic Applications
The potential for this compound to act as a ligand would depend on the steric and electronic environment around the coordinating nitrogen atom. The presence of the ethyl group at the 4-position might influence the binding affinity and selectivity of a potential metal complex. Future research could explore the synthesis of metal complexes of this compound and evaluate their catalytic activity in various organic transformations.
An in-depth look at the future research and perspectives surrounding the chemical compound this compound reveals a landscape ripe with opportunities for innovation and discovery. As a member of the benzoxazole family, a class of heterocyclic compounds renowned for its versatile applications, this specific molecule stands as a focal point for advancements in synthetic chemistry, material science, and computational drug design. The following sections explore the key areas of future research that promise to unlock the full potential of this compound and its derivatives.
Q & A
Q. What are the established synthetic routes for 4-Ethylbenzo[d]oxazole-2-carbonitrile, and how are intermediates characterized?
A typical multi-step synthesis involves cyclization of precursors such as 4-chloro-3-nitrophenyl derivatives with ethyl chloroacetate or hydrazine hydrate, followed by alkylation to introduce the ethyl group. Key intermediates are characterized via and NMR spectroscopy, with HMBC and HMQC experiments confirming connectivity . X-ray crystallography is used for structural validation, as demonstrated in studies of related oxazole derivatives .
Q. What safety protocols are critical when handling this compound in the laboratory?
Use flame-retardant antistatic clothing, nitrile gloves (inspected prior to use), and respiratory protection if airborne particles are generated. Avoid skin contact via proper glove removal techniques and ensure spill containment to prevent environmental contamination .
Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?
and NMR are essential for identifying functional groups and regiochemistry. Long-range heteronuclear correlation experiments (e.g., HMBC) resolve ambiguities in aromatic systems. Mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and nitrile group presence .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?
Density Functional Theory (DFT) calculations predict transition states and energy barriers for cyclization steps, guiding solvent selection (e.g., polar aprotic solvents for SN2 mechanisms) and catalyst design. Studies on analogous systems employ Gaussian09 with B3LYP/6-31G(d) basis sets to model reaction pathways .
Q. What strategies address contradictions in reported reaction yields for benzo[d]oxazole derivatives?
Systematic variation of temperature, catalyst loading, and solvent polarity can isolate yield-limiting factors. For example, competing side reactions (e.g., nitrile hydrolysis) may reduce yields in aqueous conditions, necessitating anhydrous environments. Comparative studies using HPLC or GC-MS quantify byproduct formation .
Q. How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?
The electron-withdrawing nitrile group activates the oxazole ring toward nucleophilic aromatic substitution (SNAr), while the ethyl group modulates steric effects. Hammett substituent constants () correlate with reaction rates in Pd-catalyzed couplings, as shown in studies of similar heterocycles .
Q. What mechanistic insights explain regioselectivity in functionalization of the oxazole ring?
Regioselectivity is governed by frontier molecular orbital interactions. For electrophilic attacks, the C5 position of the oxazole is favored due to higher electron density, confirmed via NBO analysis. Kinetic isotope effects (KIEs) and deuterium labeling experiments further validate proposed mechanisms .
Methodological Guidelines
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Synthesis Optimization Table
-
Contradiction Resolution Workflow
- Replicate reported conditions.
- Monitor reaction progress via TLC/GC-MS.
- Isolate and characterize byproducts.
- Adjust parameters (e.g., stoichiometry, purge inert gases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
